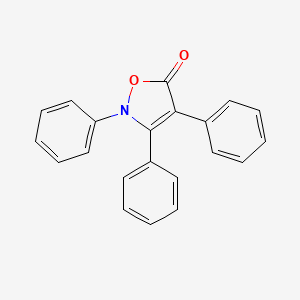![molecular formula C14H21NO3 B12879216 Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate CAS No. 51806-19-0](/img/structure/B12879216.png)
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is a complex organic compound featuring a fused heterocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-b][1,3]oxazine core, followed by the introduction of the ethyl ester group at the 8-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may be exploited in the development of advanced materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism by which Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate: shares similarities with other fused heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific structural arrangement, which imparts unique chemical and physical properties
属性
CAS 编号 |
51806-19-0 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
ethyl 2,4,4,7-tetramethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-6-17-13(16)11-9(2)8-15-12(11)18-10(3)7-14(15,4)5/h8,10H,6-7H2,1-5H3 |
InChI 键 |
FGWVUXSLXKGBBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2N(C=C1C)C(CC(O2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



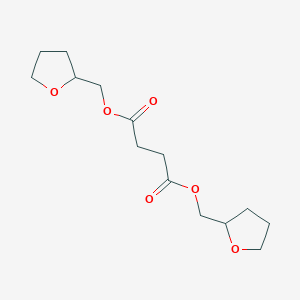
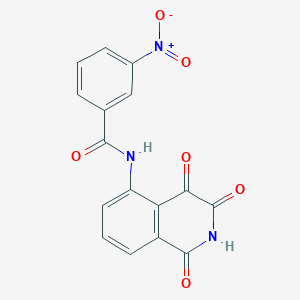

![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
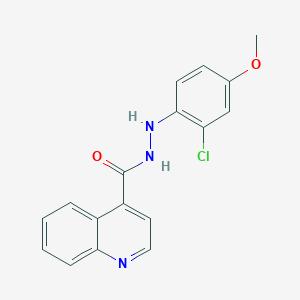
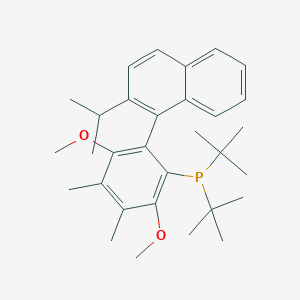
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
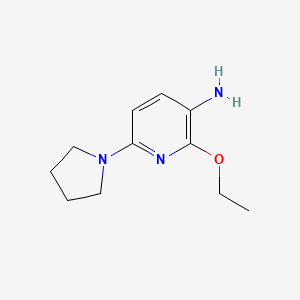
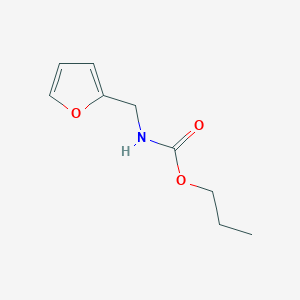
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
